![molecular formula C17H12F3N5O3 B14978271 7-(3,5-dimethoxyphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B14978271.png)
7-(3,5-dimethoxyphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3,5-dimethoxyphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex organic compound that features a trifluoromethyl group, a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one core, and a 3,5-dimethoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
7-(3,5-dimethoxyphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl and 3,5-dimethoxyphenyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, pressures, and the use of specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
7-(3,5-dimethoxyphenyl)-2-(trifluoromethyl)pyr
Biological Activity
The compound 7-(3,5-dimethoxyphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic organic molecule that has garnered attention for its potential biological activities. With a complex structure that includes a trifluoromethyl group and a dimethoxyphenyl substituent, this compound is part of a larger family of pyrido-triazolo-pyrimidines known for their diverse pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C17H12F3N5O3
- Molecular Weight : 391.30 g/mol
The structural features of this compound are significant in determining its biological activity. The presence of the trifluoromethyl group often enhances lipophilicity and metabolic stability, while the dimethoxyphenyl group may contribute to receptor binding affinity and selectivity.
Anticancer Properties
Research indicates that compounds within the pyrido-triazolo-pyrimidine family exhibit notable anticancer activity. Specifically, studies have demonstrated that derivatives similar to This compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- Case Study 1 : A derivative with a similar core structure was tested against human breast cancer cells (MCF-7) and showed an IC50 value of 15 µM, indicating significant cytotoxicity.
- Case Study 2 : Another study reported that modifications to the phenyl substituent enhanced the compound's selectivity towards cancerous cells over normal cells.
Anti-inflammatory Effects
In addition to anticancer properties, preliminary studies suggest that this compound may possess anti-inflammatory activity. The mechanism appears to involve inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.
- Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Anticancer | Induction of apoptosis | |
Anti-inflammatory | COX inhibition | |
Antiviral | Inhibition of viral replication |
Structure-Activity Relationship (SAR)
The biological activity of This compound can be significantly influenced by its structural components. The following aspects are crucial:
- Dimethoxy Substitution : The positioning and nature of methoxy groups on the phenyl ring can enhance interactions with biological targets.
- Trifluoromethyl Group : This group contributes to the compound's lipophilicity and may enhance permeability through cellular membranes.
Research Findings
Recent literature highlights several key findings regarding the biological activity of this compound:
- Anticancer Studies : A series of in vitro assays demonstrated that modifications to the triazole ring improved anticancer efficacy against multiple cancer types.
- Inflammation Models : In vivo models using formalin-induced paw edema showed a significant reduction in inflammation when treated with derivatives of this compound.
Properties
Molecular Formula |
C17H12F3N5O3 |
---|---|
Molecular Weight |
391.30 g/mol |
IUPAC Name |
11-(3,5-dimethoxyphenyl)-4-(trifluoromethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C17H12F3N5O3/c1-27-10-5-9(6-11(7-10)28-2)24-4-3-13-12(14(24)26)8-21-16-22-15(17(18,19)20)23-25(13)16/h3-8H,1-2H3 |
InChI Key |
MELGTSPDWRLROF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.